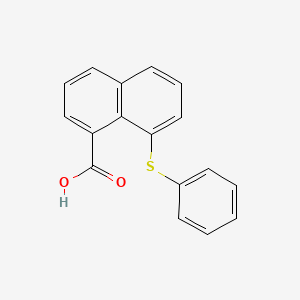
Ethene, (2-isothiocyanatoethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethene, (2-isothiocyanatoethoxy)- is an organic compound with the molecular formula C5H7NOS It is a derivative of ethene, where one of the hydrogen atoms is replaced by a 2-isothiocyanatoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethene, (2-isothiocyanatoethoxy)- can be synthesized through several methods. One common laboratory method involves the reaction of ethene with a suitable isothiocyanate derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ethene, (2-isothiocyanatoethoxy)- often involves the use of large-scale reactors and continuous flow systems. The process may include the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethene, (2-isothiocyanatoethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions where the isothiocyanato group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler hydrocarbons.
Scientific Research Applications
Ethene, (2-isothiocyanatoethoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethene, (2-isothiocyanatoethoxy)- exerts its effects involves interactions with specific molecular targets. The isothiocyanato group is known to react with nucleophiles, forming covalent bonds with amino acids in proteins. This can lead to changes in protein function and cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethene (Ethylene): A simple alkene with the formula C2H4, used extensively in the chemical industry.
Propene (Propylene): Another alkene with the formula C3H6, used in the production of polymers and other chemicals.
1-Butene: An alkene with the formula C4H8, used in the manufacture of synthetic rubber and other materials.
Uniqueness
Ethene, (2-isothiocyanatoethoxy)- is unique due to the presence of the isothiocyanato group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from simpler alkenes like ethene and propene.
Properties
CAS No. |
59565-09-2 |
|---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
1-ethenoxy-2-isothiocyanatoethane |
InChI |
InChI=1S/C5H7NOS/c1-2-7-4-3-6-5-8/h2H,1,3-4H2 |
InChI Key |
MBBAVOVDRNAKIS-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


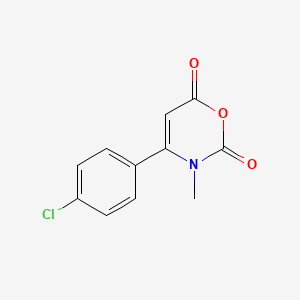
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)
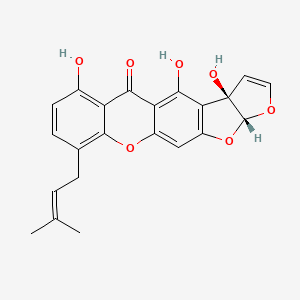
![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
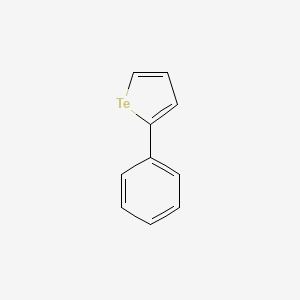

![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
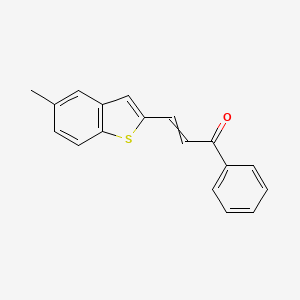
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)
